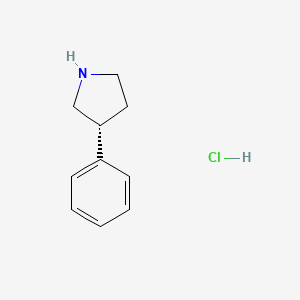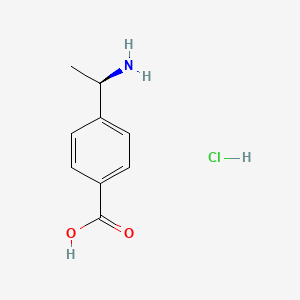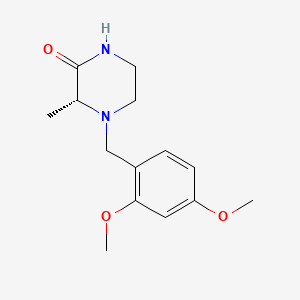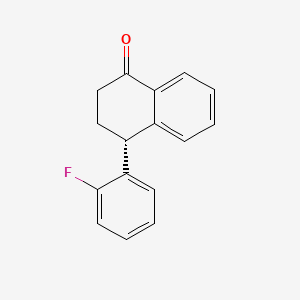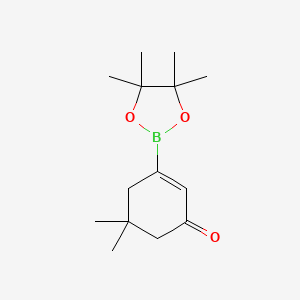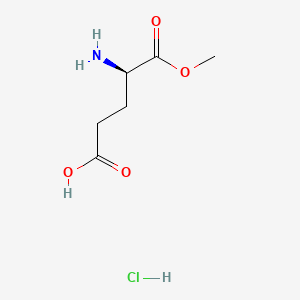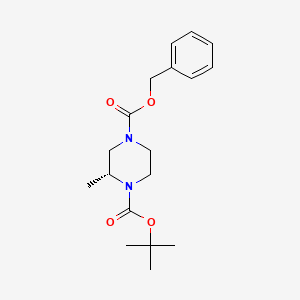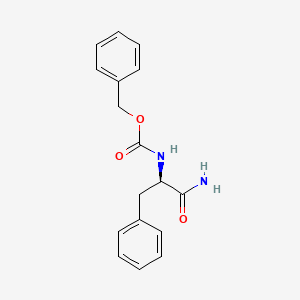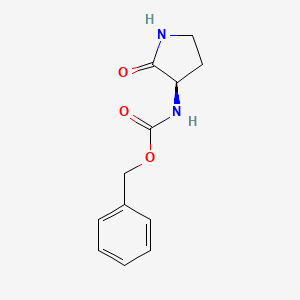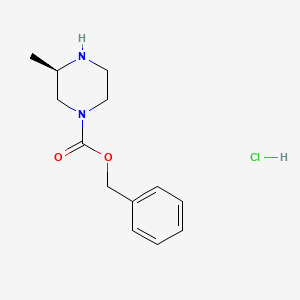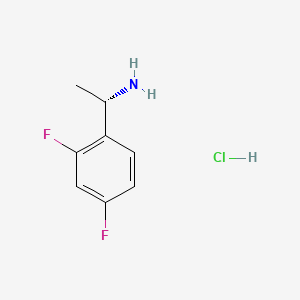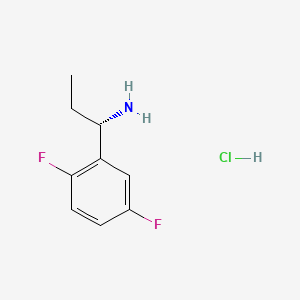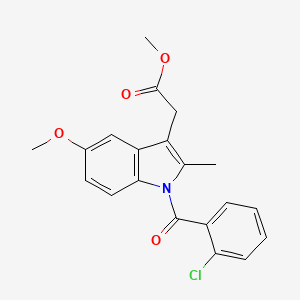
1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing waste . The specific synthetic route for this compound involves the reaction of 1H-indole-3-carbaldehyde with 2-chlorobenzoyl chloride, followed by methylation and methoxylation steps . Industrial production methods may involve similar routes but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Coupling Reactions: The compound can undergo C–C and C–N coupling reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain protein kinases, leading to anti-inflammatory and anticancer effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities.
1H-Indole-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
The uniqueness of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester lies in its specific structural modifications, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
methyl 2-[1-(2-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-15(11-19(23)26-3)16-10-13(25-2)8-9-18(16)22(12)20(24)14-6-4-5-7-17(14)21/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDOCFHNYVELW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
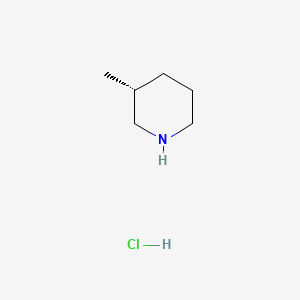
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)
